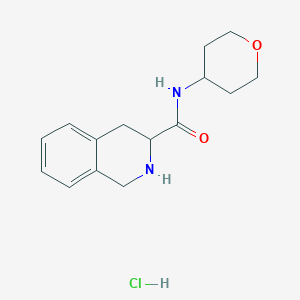
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride
Descripción general
Descripción
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C15H21ClN2O2 and its molecular weight is 296.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a compound characterized by its unique tetrahydroisoquinoline core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₁ClN₂O₂, with a molecular weight of 296.79 g/mol. The compound features a tetrahydroisoquinoline scaffold that is prevalent in many biologically active molecules. This structure is believed to contribute significantly to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁ClN₂O₂ |
| Molecular Weight | 296.79 g/mol |
| Purity | 95% |
| CAS Number | 1423024-46-7 |
Antimicrobial Activity
Research indicates that compounds with a tetrahydroisoquinoline structure exhibit antimicrobial properties. In vitro studies have demonstrated that this compound may inhibit the growth of various bacterial strains. Preliminary data suggest that it could serve as a lead compound for developing new antimicrobial agents .
Anticancer Potential
The compound has been investigated for its anticancer properties. Tetrahydroisoquinoline derivatives have shown promise in targeting cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported that derivatives of this class can inhibit tumor growth in xenograft models .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. It may act by modulating inflammatory pathways and cytokine production, which are crucial in diseases like rheumatoid arthritis and psoriasis .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors in the body:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It may also bind to certain receptors that play roles in immune response and cell proliferation.
Study on Anticancer Activity
In a recent study published in Pharmaceutical Research, researchers synthesized various tetrahydroisoquinoline derivatives and tested their anticancer activity against several cancer cell lines. The results indicated that compounds similar to N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide showed significant cytotoxic effects on breast and lung cancer cells .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of tetrahydroisoquinoline derivatives against resistant bacterial strains. This compound was among the compounds tested and demonstrated notable activity against Staphylococcus aureus and Escherichia coli .
Propiedades
IUPAC Name |
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-15(17-13-5-7-19-8-6-13)14-9-11-3-1-2-4-12(11)10-16-14;/h1-4,13-14,16H,5-10H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLVMAFMHYFBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2CC3=CC=CC=C3CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















